![molecular formula C42H66Br2O2S2 B13925047 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione is an organic compound known for its applications in organic photovoltaic (OPV) devices. It is a thienopyrrolodione (TPD) based electron acceptor material, widely used in the synthesis of low band gap polymers for various OPV devices, including bulk heterojunction solar cells .
Méthodes De Préparation
The synthesis of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione involves multiple steps, including substitution reactions, cyclization reactions, and oxidation reactions. The compound is typically prepared through organic synthesis methods, which require precise reaction conditions and the use of specific reagents . Industrial production methods involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining the desired purity and yield.
Analyse Des Réactions Chimiques
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione has several scientific research applications, including:
Organic Photovoltaics (OPV): It is used as an electron acceptor material in polymer solar cells, contributing to the development of efficient and stable OPV devices.
Organic Field-Effect Transistors (OFETs): The compound’s excellent electron-withdrawing capability makes it suitable for use in OFETs, enhancing their performance.
Optoelectronic Devices: Its unique photophysical properties make it valuable for various optoelectronic applications, including light-emitting diodes and photodetectors.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione involves its role as an electron acceptor material. The compound’s powerful electron-withdrawing capability allows it to effectively accept electrons from donor materials in OPV devices, facilitating charge separation and transport. This process enhances the overall efficiency of the devices .
Comparaison Avec Des Composés Similaires
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione can be compared with other similar compounds, such as:
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Another TPD-based electron acceptor material used in OPV applications.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: A donor material used in the synthesis of terpolymers for OPV devices.
The uniqueness of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione lies in its specific molecular structure, which provides distinct photophysical properties and enhances the performance of OPV devices.
Propriétés
Formule moléculaire |
C42H66Br2O2S2 |
|---|---|
Poids moléculaire |
826.9 g/mol |
Nom IUPAC |
1,3-dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C42H66Br2O2S2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-33-35-36(40(46)38-37(39(35)45)41(43)48-42(38)44)34(47-33)30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
Clé InChI |
LYTKWWZCVGWWCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)CC1=C2C(=C(S1)CC(CCCCCC)CCCCCCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


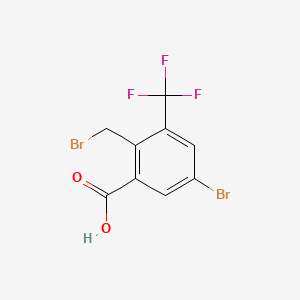

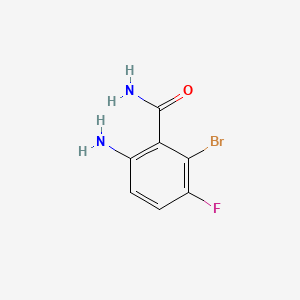
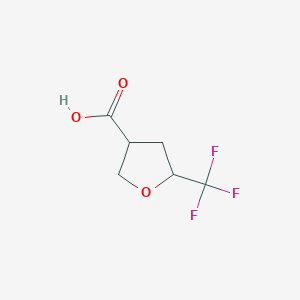
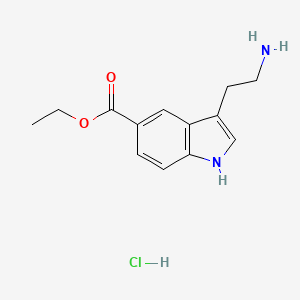
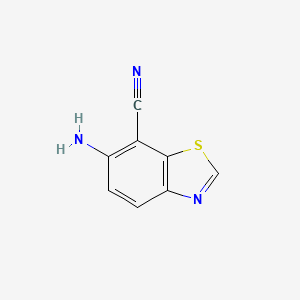
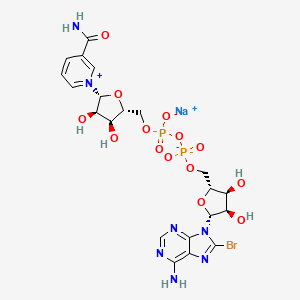

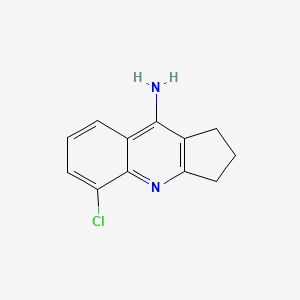
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
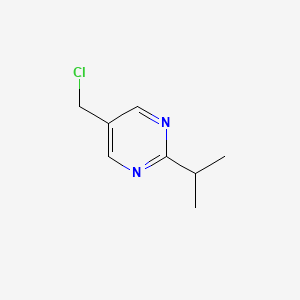

![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
